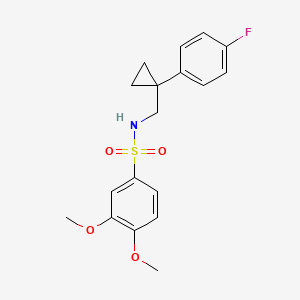
5-Amino-3-methylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Amino-3-methylpentan-1-ol” is a chemical compound with a molecular weight of 117.19 . It is used in the flavor and fragrance industry due to its fermented type odor and whiskey type flavor .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a total yield of 85% of 5-AP was obtained from dihydropyran under mild conditions . Another study showed the formation of 5,5-disubstituted 1,3-oxazinanes in the reaction of substituted 3-aminopropan-1-ols with formaldehyde and sodium borohydrides .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various tools such as ChemSpider and electron diffraction techniques .Chemical Reactions Analysis
The chemical reactivity of “this compound” can be studied using electroanalytical tools . These tools can provide vital information about the reaction mechanisms, enabling the design of new catalysts and methods .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Selective Extraction and Separation in Chemistry
5-Amino-3-methylpentan-1-ol is structurally related to 4-methylpentan-2-ol, which has been utilized for the selective extraction and separation of iron(III) from hydrochloric acid solutions. This process involves the quantitative extraction of iron(III), followed by a stripping process with water and titrimetric determination (Gawali & Shinde, 1974).
Biofuel Potential in Microbial Engineering
Similar pentanol isomers, like 2-methyl-1-butanol and 3-methyl-1-butanol, are valuable as potential biofuels. They naturally occur as by-products in microbial fermentations and can be synthesized through metabolic engineering in microorganisms. This approach, although not yet efficient for industrial applications, promises significant advancements in the production of biofuels (Cann & Liao, 2009).
Hydrocarbon Transformations in Catalysis
Compounds structurally similar to this compound, like 3-methylpentane and its derivatives, have been studied for their reactions over platinum black catalysts. These studies focus on various chemical transformations, including dehydrogenation, cyclization, and benzene formation, offering insights into hydrocarbon processing techniques (Paâl, Dobrovolszky, & Tétényi, 1976).
Synthesis of Pharmaceutical Precursors
Compounds like this compound are also used in synthesizing pharmaceutical precursors. For instance, related compounds have been synthesized and hydrogenated under various conditions to create specific stereoisomers, which are crucial in developing drugs like trans-4-methylproline (Nevalainen & Koskinen, 2001).
Role in Aroma and Flavor Chemistry
A compound with a similar structure, 3-mercapto-2-methylpentan-1-ol, has been identified as a potent aroma compound in onions and other Allium species. It plays a significant role in flavor chemistry, especially in the formation of specific scents and tastes in cooked onions and related vegetables (Granvogl, Christlbauer, & Schieberle, 2004; Widder et al., 2000).
Synthesis in Organic Chemistry
There is ongoing research in the synthesis of compounds structurally related to this compound for various purposes in organic chemistry, including the synthesis of cyclohexanone derivatives and studies on amino acid derivatives (Shimohigashi, Lee, & Izumiya, 1976; Ling, 2011).
Safety and Hazards
properties
IUPAC Name |
5-amino-3-methylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2-4-7)3-5-8/h6,8H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFWQLHALIZEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-Chlorophenyl)-4,5,7,9,13-pentaazatricyclo[7.4.0.0^{2,6}]trideca-1(13),2(6),3-triene-8-thione](/img/structure/B2880085.png)


![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2880090.png)


![4-isobutyl-1-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2880095.png)


![Tert-butyl (3aR,7aS)-2-[(5-chloropyrazin-2-yl)methyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2880101.png)
![6-Methoxy-4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2880103.png)
![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2880104.png)

![Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate](/img/structure/B2880108.png)